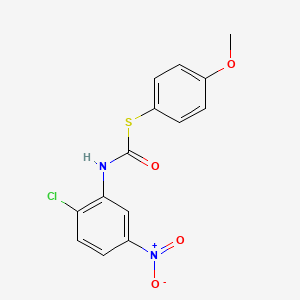
S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate: is an organic compound with the molecular formula C14H11ClN2O4S It is a thiocarbamate derivative, which means it contains a sulfur atom bonded to a carbonyl group and an amine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate typically involves the reaction of 4-methoxyaniline with 2-chloro-5-nitrophenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions:
Oxidation: S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiocarbamates.
科学研究应用
Chemistry: S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for research purposes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
- S-(4-Methoxyphenyl) N-(2-methyl-5-nitrophenyl)thiocarbamate
- S-(4-Methoxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate
- S-(4-Methoxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate
Uniqueness: S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate is unique due to the presence of both a methoxy group and a nitro group on the aromatic rings. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
199585-01-8 |
|---|---|
分子式 |
C14H11ClN2O4S |
分子量 |
338.8 g/mol |
IUPAC 名称 |
S-(4-methoxyphenyl) N-(2-chloro-5-nitrophenyl)carbamothioate |
InChI |
InChI=1S/C14H11ClN2O4S/c1-21-10-3-5-11(6-4-10)22-14(18)16-13-8-9(17(19)20)2-7-12(13)15/h2-8H,1H3,(H,16,18) |
InChI 键 |
KZMWXRSLFOOREU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)SC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


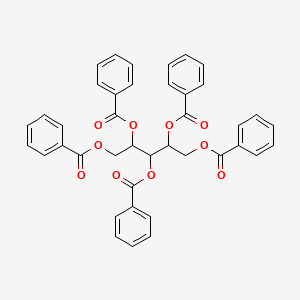
![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)
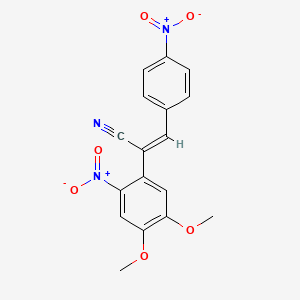
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
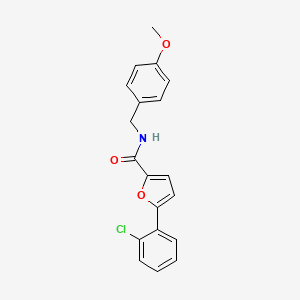
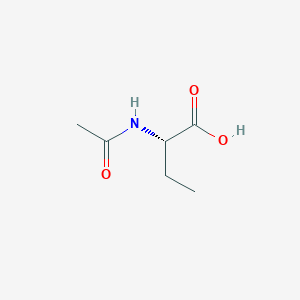

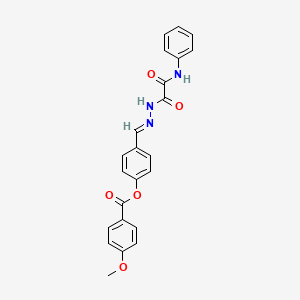
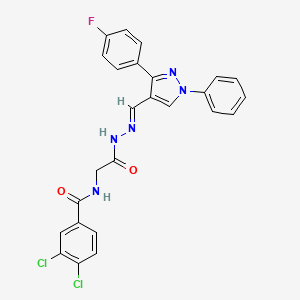

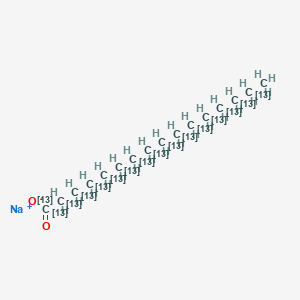
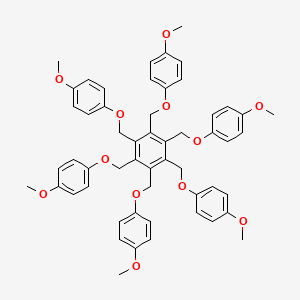
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
